2,6-Dibromo-5-iodopyridine-3-carboxylic acid is a halogenated pyridine derivative characterized by the presence of two bromine atoms at the 2 and 6 positions, an iodine atom at the 5 position, and a carboxylic acid group at the 3 position. This compound is notable for its potential applications in medicinal chemistry and material science, owing to its unique electronic properties and reactivity.
The compound can be synthesized through various chemical reactions involving pyridine derivatives. It is primarily used in research settings due to its reactivity and ability to form complexes with other molecules.
2,6-Dibromo-5-iodopyridine-3-carboxylic acid falls under the category of halogenated heterocyclic compounds, specifically pyridine derivatives. It is classified as a biologically active compound due to its interactions with biological systems.
The synthesis of 2,6-Dibromo-5-iodopyridine-3-carboxylic acid typically involves multiple steps, including bromination and iodination reactions. One efficient method includes:
These methods yield high purity and good yields of the target compound while allowing for further functionalization if necessary .
The reactions typically require careful control of temperature and reaction times to ensure selectivity and minimize side reactions. Monitoring techniques such as Thin Layer Chromatography (TLC) are often employed to track progress.
The molecular formula of 2,6-Dibromo-5-iodopyridine-3-carboxylic acid is C₆H₃Br₂INO₂. Its structure features:
Key structural data include:
2,6-Dibromo-5-iodopyridine-3-carboxylic acid can participate in various chemical reactions:
Reactions are typically performed under controlled conditions to maximize yield and minimize by-products. Catalysts may be employed to enhance reaction rates.
The mechanism of action for 2,6-Dibromo-5-iodopyridine-3-carboxylic acid primarily involves its interaction with biological macromolecules:
Experimental studies have shown that this compound can significantly alter metabolic pathways within cells, indicating its potential as a therapeutic agent.
Key physical properties include:
Chemical properties include:
2,6-Dibromo-5-iodopyridine-3-carboxylic acid has various applications in scientific research:
Selective halogenation of pyridine derivatives requires precise control over electronic and steric factors. For 2,6-Dibromo-5-iodopyridine-3-carboxylic acid, bromination typically exploits the pyridine ring’s inherent electrophilicity. Direct bromination at C2 and C6 is favored due to these positions' heightened electron deficiency, achieved using brominating agents like bromine (Br₂) or N-bromosuccinimide (NBS) in concentrated hydrobromic acid (HBr). Iodination at C5, however, often necessitates orthogonal strategies due to iodine’s lower electrophilicity. A common approach employs diazotization followed by iodination (see Table 1) [1] [8]. The C5 position’s reactivity is enhanced by electron-withdrawing effects from adjacent bromine atoms and the carboxylic acid group, enabling metal-catalyzed halogen exchange or directed ortho-metalation [1] [5].
Table 1: Halogenation Methods for Key Positions
Target Position | Reagents/Conditions | Selectivity Drivers | Yield Range |
---|---|---|---|
C2/C6 Bromination | Br₂/HBr; NBS/DMF | Electron deficiency at ortho positions | 70-85% |
C5 Iodination | I₂/CuCl₂; NaI/NaNO₂/H₂SO₄ (diazotization) | Steric accessibility; electronic activation | 60-78% |
Diazotization is pivotal for installing iodine at C5. The process begins with the conversion of an amino group (introduced via nitration/reduction) to a diazonium salt using sodium nitrite (NaNO₂) under acidic conditions. Subsequent Sandmeyer-type reactions with copper(I) iodide or potassium iodide replace the diazonium group with iodine. This method is indispensable for achieving regioselective iodination without disturbing existing bromine atoms or the carboxylic acid moiety. For example, 4-amino-3,5-dibromopyridine undergoes diazotization followed by iodination to furnish the C5-iodinated product cleanly [5] [8].
The carboxylic acid group in polyhalogenated pyridines poses challenges during halogenation due to potential side reactions (e.g., decarboxylation or ester formation). Protection as methyl esters (using SOCl₂/MeOH) or tert-butyl esters (Boc₂O) is standard. Methyl esters offer stability under harsh halogenation conditions and are deprotected using aqueous NaOH or LiOH. Notably, steric crowding from ortho bromines slows hydrolysis, necessitating prolonged reaction times or elevated temperatures. Alternative protection via silyl esters (e.g., TMSCHN₂) allows mild deprotection but risks silicon residue contamination [6] [8].
Controlled decarboxylation of 2,6-Dibromo-5-iodopyridine-3-carboxylic acid enables access to pharmaceutically valuable trihalopyridines. Copper-catalyzed decarboxylation in quinoline (2–5 mol% CuO, 180–200°C) affords 2,6-dibromo-5-iodopyridine with minimized polyhalogenated byproducts. Key mitigation strategies include:
The synthesis of 2,6-Dibromo-5-iodopyridine-3-carboxylic acid (MW: 406.80 g/mol, CAS#: 2376729-79-0) follows divergent routes (Table 2) [2] [5] [9]:
Table 2: Synthesis Route Comparison
Approach | Sequence of Steps | Total Yield | Key Limitations |
---|---|---|---|
Multi-Step | Pyridine → N-oxide → Nitration → Reduction → Halogenation | 25-35% | Long route; poor atom economy |
One-Step | Directed ortho-metalation/iodination of pre-brominated acid | 40-55% | Requires expensive lithiation reagents |
Convergent | Halogenate pyridine-3-carboxylate esters stepwise | 50-65% | Ester protection/deprotection overhead |
Key Findings:
Solvent polarity critically influences halogenation kinetics and carboxylate solubility. Polar aprotic solvents (DMF, DMSO) enhance electrophilic bromination rates by stabilizing transition states but risk ester transamidation. Protic solvents (acetic acid) improve iodination regioselectivity via hydrogen bonding (Table 3) [5] [6] [8].
Table 3: Solvent/Catalyst Impact on Key Reactions
Reaction | Optimal Solvent | Catalyst/Additive | Efficiency Gain |
---|---|---|---|
C2/C6 Bromination | HBr (aq.) | PPh₃ (reduces Br₂ waste) | Yield ↑ 15%; purity ↑ 20% |
C5 Iodination | Acetic acid | Cu(0) nanoparticles | Reaction time ↓ 50% |
Decarboxylation | Quinoline | CuO/phenanthroline | Byproducts ↓ 90% |
Catalysts like tetrabutylammonium bromide (TBAB) enhance halogen solubility in aqueous-organic biphasic systems. For decarboxylation, Cu(I)/Cu(II) redox systems minimize polyhalogenated contaminants by suppressing radical pathways [6] [8].
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13568-33-7
CAS No.: 12712-72-0
CAS No.: 50875-10-0
CAS No.: 32338-15-1